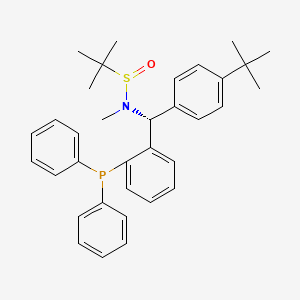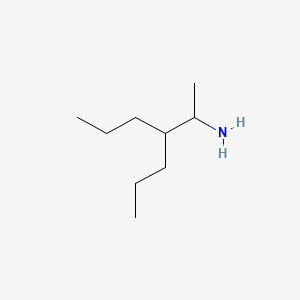
1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C12H14ClN3. It is primarily used for research purposes and has various applications in scientific studies. The compound is characterized by the presence of a pyrimidine ring attached to a phenyl group, which is further connected to an ethanamine moiety.
Métodos De Preparación
The synthesis of 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride involves several steps. One common synthetic route includes the condensation of pyrimidine derivatives with phenyl ethanamine under specific reaction conditions. The process typically involves:
Reagents: Pyrimidine derivatives, phenyl ethanamine, hydrochloric acid.
Conditions: The reaction is carried out in an inert atmosphere at room temperature.
Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound.
Análisis De Reacciones Químicas
1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the type of reaction.
Aplicaciones Científicas De Investigación
1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
- 2-phenyl-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride
- 1-(pyrimidin-2-yl)ethan-1-amine dihydrochloride These compounds share structural similarities but may differ in their chemical properties and applications. The unique combination of the pyrimidine and phenyl groups in this compound contributes to its distinct characteristics and potential uses .
Propiedades
Fórmula molecular |
C12H14ClN3 |
|---|---|
Peso molecular |
235.71 g/mol |
Nombre IUPAC |
1-(4-pyrimidin-5-ylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H13N3.ClH/c1-9(13)10-2-4-11(5-3-10)12-6-14-8-15-7-12;/h2-9H,13H2,1H3;1H |
Clave InChI |
IDESHALRFFVEDL-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C2=CN=CN=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(3,5-dicarboxyphenyl)-3-(dimethylamino)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13648339.png)
![tert-Butyl 3-bromo-8,8-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13648355.png)
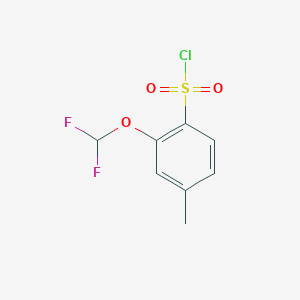
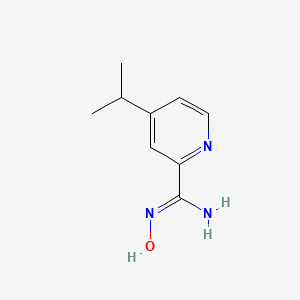

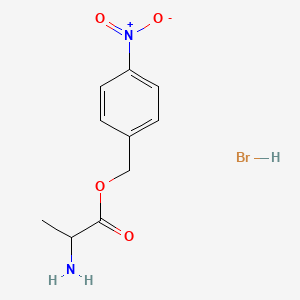
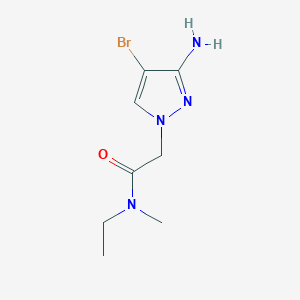
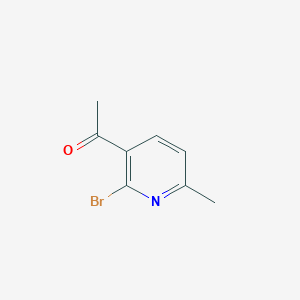
![Dimethyl[(2-methylphenyl)imino]-lambda6-sulfanone](/img/structure/B13648393.png)

